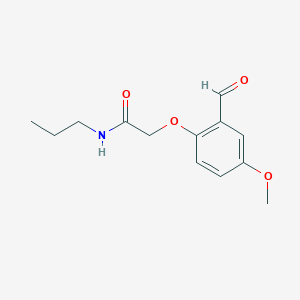![molecular formula C16H13N5O4S B2510725 N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide CAS No. 2097925-11-4](/img/structure/B2510725.png)
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Pathways and Biological Potentials : The compound N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide falls within the realm of sulfonamide derivatives, known for their significant biological activities. Studies have explored the synthesis of various sulfonamide derivatives, including those with the quinoline moiety, to harness their biological and pharmacological potentials. For instance, Hafez et al. (1994) reported the synthesis of 8-Quinolinyloxy-5-sulfonamide derivatives, leveraging the biological activities associated with quinoline and oxadiazole moieties, which are known for their bactericidal and fungicidal properties (Hafez, Geies, Hozien, & Khalil, 1994). Similarly, research by Korcz et al. (2018) into quinoline-3-carbaldehyde hydrazones bearing a triazole or benzotriazole moiety highlighted their pronounced cytotoxic effects against various human tumor cell lines, showcasing the therapeutic potential of quinoline-based sulfonamides (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Antioxidant and Enzyme Induction Activities
Antioxidant Properties : The antioxidant activity of sulfonamide derivatives, especially those linked to oxadiazoles and thiadiazoles, has been a subject of study. Padmaja et al. (2014) synthesized a class of sulfone/sulfonamide-linked bis(oxadiazoles) and bis(thiadiazoles), demonstrating potential antioxidant agents, highlighting the relevance of sulfonamide derivatives in oxidative stress-related therapeutic applications (Padmaja, Pedamalakondaiah, Sravya, Reddy, & Jyothi Kumar, 2014).
Enzyme Induction : The ability to induce enzymes, such as NAD(P)H: Quinone Oxidoreductase 1, is another significant aspect of sulfonamide derivatives. Ghorab, Alsaid, and Shahat (2016) synthesized sulfonamide incorporating enaminone and quinolone moieties, with some derivatives showing remarkable activity in inducing this cytoprotective enzyme, which plays a crucial role in the detoxification of quinones and protection against oxidative stress (Ghorab, Alsaid, & Shahat, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the 4-hppd enzyme . This enzyme plays a crucial role in the biosynthesis of tocopherols and plastoquinone, which are essential for plant growth and photosynthesis .
Mode of Action
N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide likely interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of the 4-HPPD enzyme disrupts the biosynthesis of tocopherols and plastoquinone . This disruption affects the plant’s growth and photosynthetic activity, leading to downstream effects such as oxidative stress and disruption of cell morphology .
Result of Action
The result of the action of this compound is likely the inhibition of plant growth and photosynthetic activity due to the disruption of the biosynthesis of tocopherols and plastoquinone . This can lead to oxidative stress, disruption of cell morphology, and potentially cell death .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-8-12(20-24-10)16-19-14(25-21-16)9-18-26(22,23)13-6-2-4-11-5-3-7-17-15(11)13/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONJLCYERNVGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
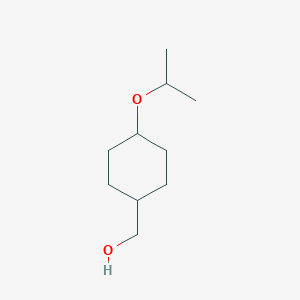
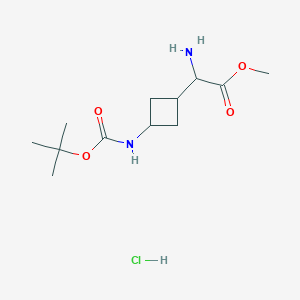

![1-{4-[(6-Methylpyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2510647.png)
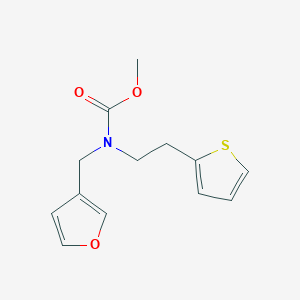
![(E)-1-((1-cinnamylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2510651.png)
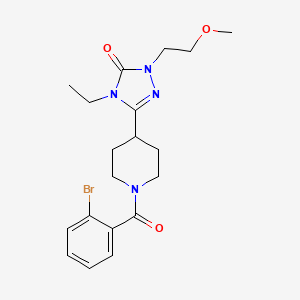
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2510654.png)
![1-[4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2510658.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2510659.png)

![1-(4-{3-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2510663.png)

